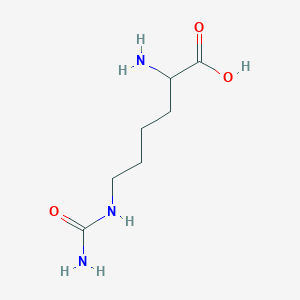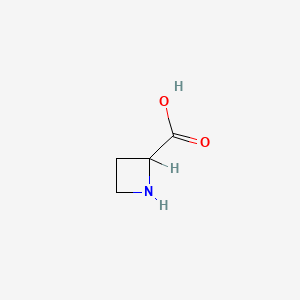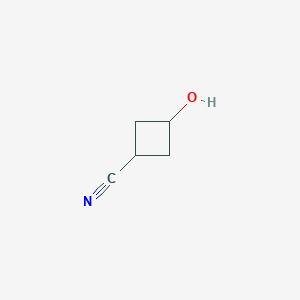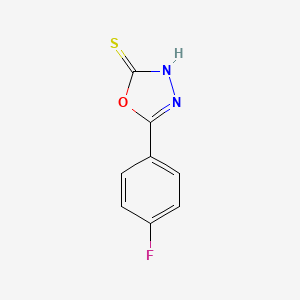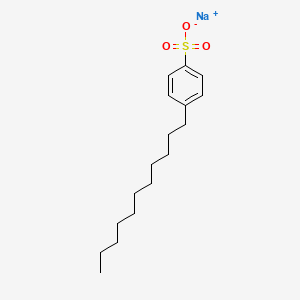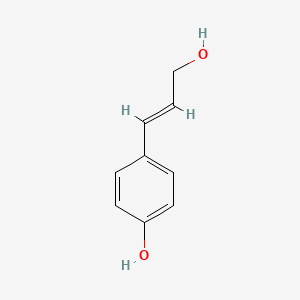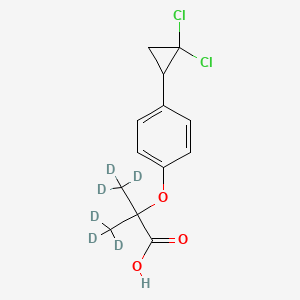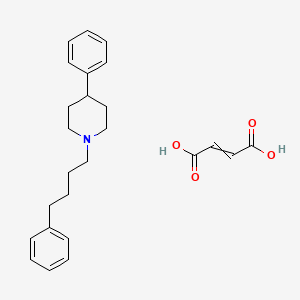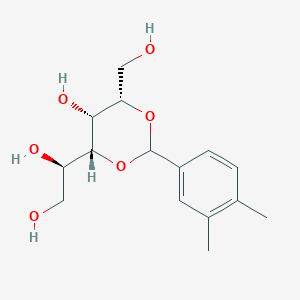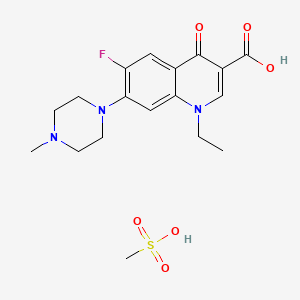
Pefloxacin mesylate
Übersicht
Beschreibung
Pegfilgrastim ist eine pegylierte Form des rekombinanten humanen Granulozyten-Kolonie-stimulierenden Faktors (G-CSF)-Analogs Filgrastim. Es wird hauptsächlich zur Stimulation der Produktion von weißen Blutkörperchen (Neutrophilen) eingesetzt, um das Infektionsrisiko bei Patienten, die sich einer Chemotherapie unterziehen, zu reduzieren . Pegfilgrastim hat eine längere Halbwertszeit im Vergleich zu Filgrastim, was eine weniger häufige Dosierung ermöglicht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Pegfilgrastim wird durch kovalente Anbindung eines Polyethylenglykol-(PEG)-Restes an das N-Terminus von Filgrastim synthetisiert. Der Pegylierungsprozess beinhaltet die Reaktion von Filgrastim mit einem PEG-Reagenz unter kontrollierten Bedingungen. Die Pegylierungsreaktion wird typischerweise in einem wässrigen Puffer bei einem bestimmten pH-Wert und einer bestimmten Temperatur durchgeführt, um eine optimale Konjugations-Effizienz zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Pegfilgrastim beinhaltet die rekombinante DNA-Technologie zur Herstellung von Filgrastim in bakteriellen Zellen, gefolgt von der Pegylierung. Der Prozess umfasst Fermentations-, Reinigungs-, Pegylierungs- und Endreinigungsschritte, um das gewünschte Produkt mit hoher Reinheit und Aktivität zu erhalten .
Wissenschaftliche Forschungsanwendungen
Pegfilgrastim hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird zur Reduzierung der Häufigkeit von febriler Neutropenie bei Patienten, die sich einer Chemotherapie unterziehen, eingesetzt, wodurch ihr Gesammtüberleben und ihre Lebensqualität verbessert werden . Pegfilgrastim wird auch in Forschungsstudien verwendet, um die Mechanismen der Neutrophilenproduktion und -funktion zu verstehen .
Wirkmechanismus
Pegfilgrastim übt seine Wirkungen aus, indem es an den G-CSF-Rezeptor auf hämatopoetischen Zellen bindet und die Proliferation, Differenzierung und Aktivierung von Neutrophilen stimuliert . Die Pegylierung von Filgrastim erhöht seine Halbwertszeit und ermöglicht so eine anhaltende Stimulation der Neutrophilenproduktion . Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, umfassen den G-CSF-Rezeptor und nachgeschaltete Signalwege, die die Neutrophilenproduktion und -funktion regulieren .
Wirkmechanismus
Target of Action
Pefloxacin mesylate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA. DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound disrupts the transcription and replication of bacterial DNA, thereby inhibiting cell division .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the separation of replicated DNA, leading to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, disrupting the normal life cycle of the bacteria .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, and its elimination half-life ranges from 6.2 to 12.4 hours . It is metabolized in the liver and excreted mostly through renal and also biliary routes . This compound demonstrates high bioavailability and good penetration of tissue and body fluids . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of the drug, effectively killing the bacteria and treating the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, interactions with other compounds at hepatic (e.g., theophylline and cimetidine) and gastrointestinal (e.g., antacids) sites can affect its action . Furthermore, the presence of liver insufficiency or age-related changes can alter the drug’s pharmacokinetics, necessitating dosage adjustments .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and proliferation . The compound interacts with bacterial enzymes, proteins, and other biomolecules, disrupting their normal functions and leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and transcription, leading to cell death in bacteria . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal functions of bacterial enzymes and proteins . This disruption ultimately leads to the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . By binding to these enzymes, this compound prevents them from performing their normal functions, leading to the inhibition of bacterial cell division and proliferation . This mechanism of action is crucial for the compound’s antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its antibacterial activity for extended periods . It can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including the inhibition of bacterial growth and proliferation . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and proliferation without causing significant adverse effects . At higher doses, this compound can cause toxic or adverse effects, including damage to the liver and kidneys . Threshold effects have been observed, where the compound’s effectiveness increases with higher doses up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its metabolism and excretion . The compound is metabolized in the liver, where it undergoes various chemical reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The compound’s metabolites are then excreted through the kidneys and bile . These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound is well absorbed by the oral route and is distributed to most organs and tissues, with higher concentrations observed in the liver, kidneys, and lungs . This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Binding proteins and transporters, such as albumin, play a role in the compound’s distribution within the body . The compound’s localization and accumulation in specific tissues are crucial for its antibacterial activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound primarily localizes in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its ability to inhibit bacterial DNA replication and transcription, leading to bacterial cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pegfilgrastim is synthesized by covalently attaching a polyethylene glycol (PEG) moiety to the N-terminus of filgrastim. The PEGylation process involves the reaction of filgrastim with a PEG reagent under controlled conditions. The PEGylation reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal conjugation efficiency .
Industrial Production Methods: The industrial production of pegfilgrastim involves recombinant DNA technology to produce filgrastim in bacterial cells, followed by PEGylation. The process includes fermentation, purification, PEGylation, and final purification steps to obtain the desired product with high purity and activity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pegfilgrastim unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Der Pegylierungsprozess selbst ist eine Form der Substitutionsreaktion, bei der der PEG-Rest an das Protein angehängt wird .
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien im Pegylierungsprozess sind Succinimidderivate von Polyethylenglykol. Die Reaktionsbedingungen umfassen typischerweise einen kontrollierten pH-Wert und eine Temperatur, um eine effiziente Konjugation zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Pegylierungsreaktion gebildet wird, ist Pegfilgrastim, ein Konjugat aus Filgrastim und Polyethylenglykol. Der Pegylierungsprozess erhöht die Stabilität und die Halbwertszeit des Proteins und macht es so besser geeignet für die therapeutische Verwendung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die Pegfilgrastim ähneln, gehören Filgrastim, Lipegfilgrastim und andere G-CSF-Analoga .
Vergleich: Im Vergleich zu Filgrastim hat Pegfilgrastim eine längere Halbwertszeit und erfordert eine weniger häufige Dosierung, was es für Patienten bequemer macht . Lipegfilgrastim ist eine weitere pegylierte Form von Filgrastim mit einer noch längeren Halbwertszeit als Pegfilgrastim . Der einzigartige Vorteil von Pegfilgrastim liegt in seinem Gleichgewicht zwischen Wirksamkeit und Dosierungs-Komfort, was es für viele Patienten, die sich einer Chemotherapie unterziehen, zur bevorzugten Wahl macht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pefloxacin mesylate involves the reaction of Pefloxacin with methanesulfonic acid to form the mesylate salt.", "Starting Materials": [ "Pefloxacin", "Methanesulfonic acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Pefloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 9-10.", "Methanesulfonic acid is added dropwise to the solution while stirring at room temperature.", "The resulting mixture is stirred for 1 hour at room temperature.", "The precipitate is filtered and washed with water.", "The product is dissolved in ethanol and the solution is filtered.", "The solvent is removed under reduced pressure to obtain Pefloxacin mesylate as a white solid." ] } | |
CAS-Nummer |
208265-92-3 |
Molekularformel |
C27H46N4O19 |
Molekulargewicht |
730.7 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChI-Schlüssel |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Verwandte CAS-Nummern |
70458-92-3 (Parent) |
Löslichkeit |
Water-soluble |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


